2-Chloro-4-fluoro-1-vinylbenzene
Description
Properties
IUPAC Name |
2-chloro-1-ethenyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINMXOBLUKGTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Reduction and Dehydration
Reduction of the acetyl group to a secondary alcohol () using catalysts like palladium on carbon () or sodium borohydride (), followed by acid-catalyzed dehydration, could theoretically yield the vinyl derivative. For example:
This route remains speculative but is supported by analogous ketone-to-vinyl transformations in organofluorine chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The Royal Society of Chemistry (RSC) document outlines protocols for synthesizing benzothiazole derivatives using 1-fluoro-4-vinylbenzene (4-fluorostyrene) as a precursor. Adapting these methods, Suzuki-Miyaura or Heck couplings could introduce chlorine at the 2-position.
Suzuki Coupling with Chlorinated Aryl Halides
Reacting 4-fluoro-1-vinylbenzene with 2-chlorophenylboronic acid in the presence of and a base (e.g., ) could yield the target compound. The RSC report demonstrates similar couplings with ethynyl and vinyl arenes, achieving yields up to 82%.
Directed Ortho-Chlorination
Electrophilic chlorination of 4-fluoro-1-vinylbenzene using or in the presence of a Lewis acid (e.g., ) may target the ortho position relative to the vinyl group. The fluorine atom’s meta-directing effect could enhance regioselectivity, though competing para-chlorination remains a challenge.
Direct Vinylation via Elimination Reactions
Dehydrohalogenation of 1-(2-chloroethyl)-2-chloro-4-fluorobenzene using a strong base (e.g., ) represents a direct route to the vinyl group. This method mirrors industrial styrene production but requires precise control over elimination kinetics to avoid polymerization.
Ionic Liquid-Mediated Synthesis
The ionic liquid from CN107141212B facilitates Friedel-Crafts reactions at mild temperatures (0–30°C) with reduced waste . Applying this solvent system to vinylation reactions could improve sustainability, though no direct examples are documented.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with reagents like hydrogen halides (HX) and halogens (X2).
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Halogenation: 2-Chloro-4-fluoro-1-bromobenzene.
Nitration: 2-Chloro-4-fluoro-1-nitrobenzene.
Sulfonation: 2-Chloro-4-fluoro-1-sulfonylbenzene.
Scientific Research Applications
2-Chloro-4-fluoro-1-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Vinylbenzenes
Table 2: Halogenated Benzene Derivatives (Non-Vinyl)
Reactivity and Functional Group Influence
- Vinyl Group Impact: The presence of a vinyl group in this compound distinguishes it from non-vinyl analogs (e.g., 2-Bromo-3-chloro-4-fluorotoluene ). Vinyl groups enhance reactivity in polymerization or electrophilic addition reactions compared to methyl or halogen-only substituents.
- Halogen Effects: Chlorine and fluorine substituents influence electronic properties. Fluorine’s strong electron-withdrawing effect (-I) may deactivate the aromatic ring toward electrophilic substitution, while chlorine’s mixed inductive (-I) and resonance (+M) effects could create regioselectivity in reactions. This contrasts with nitro-substituted analogs like 4-Fluoro-1-nitro-2-vinylbenzene , where the nitro group (-NO₂) significantly increases ring deactivation.
Steric Considerations : Substituent positions (ortho, meta, para) affect steric interactions. For instance, 2-Bromo-3-chloro-4-fluorotoluene has three adjacent substituents, likely leading to higher steric strain compared to this compound, where substituents are distributed across the ring.
Biological Activity
2-Chloro-4-fluoro-1-vinylbenzene is an organic compound with significant biological activity, particularly in the context of its reactivity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C8H6ClF) features a vinyl group attached to a benzene ring that is further substituted with chlorine and fluorine atoms. Its molecular weight is approximately 164.58 g/mol. The presence of these halogen substituents enhances its electrophilic character, making it a potential candidate for various biochemical interactions.
The biological activity of this compound primarily stems from its ability to act as an electrophile. It can react with nucleophiles found in biological systems, such as amino acids, proteins, and nucleic acids. This reactivity can lead to the modulation of enzyme activities or receptor interactions, which are crucial for various physiological processes.
Antiviral Activity
Recent studies have investigated the compound's potential as an inhibitor of viral enzymes. For instance, research has shown that derivatives of vinylbenzene compounds exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication. The docking analysis indicated favorable interactions between these compounds and the target enzyme, suggesting a pathway for therapeutic development .
Cytotoxicity and Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that the compound could induce apoptosis in specific cancer cells by disrupting cellular signaling pathways. This effect was attributed to its electrophilic nature, which allows it to form adducts with critical biomolecules involved in cell survival and proliferation .
Data Table: Summary of Biological Activities
Research Findings
- Electrophilic Reactivity : The compound's ability to act as an electrophile has been highlighted in various studies, indicating its potential to modify proteins and nucleic acids, leading to changes in their function.
- Cancer Therapeutics : Investigations into its cytotoxic properties suggest that this compound may serve as a lead compound for developing new anticancer agents .
- SARS-CoV-2 Inhibition : The compound's derivatives have shown promising results in inhibiting viral enzymes, marking its relevance in the ongoing search for effective antiviral therapies against emerging viruses .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-Chloro-4-fluoro-1-vinylbenzene in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use closed systems or local exhaust ventilation to minimize vapor exposure. Install safety showers and eye wash stations .
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. Use respirators if vapor concentrations exceed permissible limits .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers. Avoid prolonged storage due to potential degradation risks .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Analyze and NMR shifts to confirm substituent positions (e.g., fluorine at C4, chlorine at C2). Compare with analogous compounds like 2-Chloro-4-fluorobenzoic acid .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks () and fragmentation patterns.
- IR Spectroscopy: Identify vinyl () stretching vibrations near 1600–1680 cm and C-Cl/F bonds in fingerprint regions .
Q. How can researchers design a synthesis route for this compound?
- Methodological Answer:
- Step 1: Start with 2-chloro-4-fluorobenzaldehyde. Convert the aldehyde to a vinyl group via Wittig reaction using triphenylphosphine and methylene reagents.
- Step 2: Optimize halogen retention by maintaining low temperatures (<0°C) during reaction steps to prevent dehalogenation .
- Validation: Monitor reaction progress via TLC and confirm purity using GC-MS .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the electronic effects of substituents in this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Hammett constants () for Cl and F substituents to predict their electron-withdrawing effects. Compare with experimental reactivity in electrophilic substitutions .
- Quantum Mechanical Modeling: Use software like Gaussian to simulate reaction intermediates (e.g., arenium ions) and identify regioselectivity conflicts in nitration or sulfonation reactions .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer:
- Protective Group Strategy: Temporarily block the vinyl group using silyl ethers during halogenation to prevent unwanted addition reactions .
- Catalytic Optimization: Test palladium catalysts (e.g., Pd(PPh)) in cross-coupling reactions to enhance selectivity. Vary solvent polarity (toluene vs. DMF) to control reaction rates .
- Kinetic Analysis: Use in-situ IR to monitor intermediate formation and adjust stoichiometry dynamically .
Q. How to address discrepancies between observed and predicted yields in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer:
- Controlled Replication: Repeat reactions under inert atmospheres (argon) to exclude oxygen/water interference .
- Byproduct Analysis: Use HPLC to identify boronic ester decomposition products. Adjust ligand (e.g., SPhos vs. XPhos) to suppress homocoupling .
- Statistical Design: Apply factorial experiments to isolate variables (temperature, catalyst loading) contributing to yield variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
